N-(3-Bromo-4-fluorophenyl)acetamide
Overview
Description
“N-(3-Bromo-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO . It has a molecular weight of 232.05 .
Molecular Structure Analysis
The molecular structure of “N-(3-Bromo-4-fluorophenyl)acetamide” can be represented by the InChI code: 1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
“N-(3-Bromo-4-fluorophenyl)acetamide” is a solid at room temperature . It has a molecular weight of 232.05 and its InChI code is 1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) .Scientific Research Applications
Potential Pesticide Applications
N-(3-Bromo-4-fluorophenyl)acetamide derivatives show promise in the field of agriculture as potential pesticides. Research on derivatives such as N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide has revealed their potential utility. X-ray powder diffraction has been used to characterize these compounds, confirming their structural integrity and suggesting possible applications in pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial Activity
Compounds related to N-(3-Bromo-4-fluorophenyl)acetamide have also been synthesized and tested for their antimicrobial properties. Specifically, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have shown efficacy against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans. This suggests that these compounds may be useful in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Antidepressant and Anticonvulsant Activities
Derivatives of N-(3-Bromo-4-fluorophenyl)acetamide have been studied for their potential antidepressant and anticonvulsant effects. Some specific derivatives, such as 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide, have shown significant reductions in immobility times in behavioral tests on mice, suggesting potential use in treating depression and convulsions (Xie, Tang, Pan, & Guan, 2013).
Immune Response Modulation
N-(3-Bromo-4-fluorophenyl)acetamide and its derivatives have been explored for their immunomodulating effects. For example, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide has shown promise in modifying the reactivity of certain lymphoid cell populations affected by the growth of a tumor. This compound was able to augment the response of lymphocytes and enhance macrophage inhibitory effects on tumor cells, indicating its potential in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Safety And Hazards
properties
IUPAC Name |
N-(3-bromo-4-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYNCIQAUQVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595415 | |
Record name | N-(3-Bromo-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-4-fluorophenyl)acetamide | |
CAS RN |
1009-75-2 | |
Record name | N-(3-Bromo-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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